(E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene

Kinase inhibition PKA selectivity Isoquinolinesulfonamide pharmacophore

Researchers synthesizing H-89 analogs or building focused kinase inhibitor libraries require a single scaffold with two distinct, sequentially addressable cross-coupling sites. This compound uniquely solves that problem. - Enables iterative Pd-catalyzed functionalization: allylic Suzuki coupling followed by aryl Heck or Sonogashira coupling. - Essential alkylating agent for installing the 4-bromocinnamyl pharmacophore critical for PKA inhibition (Ki 48 nM, >500-fold selectivity over PKC). - Supplied at ≥97% purity to minimize byproducts in sensitive catalytic cycles and PET tracer precursor synthesis.

Molecular Formula C9H8Br2
Molecular Weight 275.971
CAS No. 124854-99-5
Cat. No. B2679656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene
CAS124854-99-5
Molecular FormulaC9H8Br2
Molecular Weight275.971
Structural Identifiers
SMILESC1=CC(=CC=C1C=CCBr)Br
InChIInChI=1S/C9H8Br2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2/b2-1+
InChIKeyYOZFZNNDFOOJMQ-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene: Sourcing, Identity & Class Context


(E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene (CAS 124854-99-5), systematically named 1-bromo-4-[(1E)-3-bromoprop-1-en-1-yl]benzene, is a dibrominated styryl building block with molecular formula C₉H₈Br₂ and molecular weight 275.97 g·mol⁻¹ [1]. The compound features a para-bromophenyl ring conjugated through a trans-alkene to an allylic bromide side chain, placing it within the broader cinnamyl bromide analog family. Its computed logP of 3.8 and the presence of two chemically distinct bromine centers—one aromatic and one allylic—define its reactivity profile in cross-coupling, nucleophilic displacement, and cyclization chemistries . Commercially, the compound is offered at research-grade purities typically ≥97% (e.g., Leyan) or ≥95% (e.g., CymitQuimica/Biosynth), with per-gram pricing substantially above the unsubstituted parent cinnamyl bromide, reflecting the added synthetic complexity of the para-bromo substitution .

Scaffold Dual-electrophile architecture with distinct allylic and aromatic C–Br sites
Chemistry Iterative Pd-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) and nucleophilic displacement
Procurement Available at research-grade purity profiles for synthesis and library applications

Why Generic Cinnamyl Bromide Analogs Cannot Substitute


Substituting this compound with the unsubstituted parent cinnamyl bromide (CAS 4392-24-9) or with mono-functional 4-bromo derivatives introduces critical functional deficits. Cinnamyl bromide (C₉H₉Br, MW 197.07) lacks the aromatic bromine required for sequential or orthogonal cross-coupling . Conversely, 4-bromocinnamyl alcohol or 4-bromocinnamoyl chloride possess only one electrophilic bromine center and a different oxidation state at the terminus, precluding direct nucleophilic allylic displacement . The dual-halogen architecture of (E)-1-bromo-4-(3-bromoprop-1-en-1-yl)benzene uniquely enables iterative Pd-catalyzed transformations—e.g., a Suzuki coupling at the allylic bromide followed by a subsequent coupling at the aryl bromide—within a single molecular scaffold [1]. In biochemical tool applications, the bromocinnamyl moiety is a decisive pharmacophoric element: H-89 (N-[2-(4-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide) achieves a PKA IC₅₀ of 48 nM with >500-fold selectivity over PKC, a profile that collapses when the bromocinnamyl group is replaced by the non-brominated cinnamyl or simple alkylamino congeners (e.g., H-9 or H-8) [2].

Risk Factor
Target (this compound)
Substitute
Mismatch Impact
Cross-coupling sites
Two distinct C–Br centers (allylic + aromatic)
Cinnamyl bromide (CAS 4392-24-9) – only allylic Br
Eliminates iterative diversification; second coupling step cannot be performed
Reactive handle
Allylic bromide suitable for direct nucleophilic displacement
4-Bromocinnamyl alcohol or 4-bromocinnamoyl chloride
Oxidation state difference precludes allylic alkylation chemistry
Pharmacophore fidelity
4-Bromocinnamyl group delivers high PKA affinity and isoform selectivity
Non-brominated cinnamyl analog (e.g., H-9 precursor)
Compromised target engagement and altered kinase selectivity window

Quantified Differentiation vs. Closest Analogs


PKA Inhibitory Potency: H-89 vs. H-9

The 4-bromocinnamyl group is the critical determinant of PKA affinity in the isoquinolinesulfonamide series. H-89, incorporating the (E)-1-bromo-4-(3-bromoprop-1-en-1-yl)benzene-derived 4-bromocinnamyl moiety, exhibits an IC₅₀ of 35–48 nM against PKA [1][2]. In contrast, H-9—the direct des-bromo analog bearing a simple 2-aminoethyl side chain—is approximately 30-fold less potent against PKA . The enhanced potency is explicitly attributed to the large bromocinnamyl group providing increased van der Waals contacts within the PKA ATP-binding pocket, as confirmed by X-ray crystallography (PDB 1YDT) [3][4].

PKA IC₅₀: H-89 vs. H-9
Head-to-head
H-89 IC₅₀ 48 nM; H-9 ~30-fold weaker
Reported affinity gain linked to bromocinnamyl substituent
Cell-free PKA inhibition assay; X-ray co-crystal PDB 1YDT confirms binding
Kinase inhibition PKA selectivity Isoquinolinesulfonamide pharmacophore

Kinase Selectivity Window: H-89 vs. H-8

The 4-bromocinnamyl substituent not only enhances PKA potency but dramatically reshapes the kinase selectivity landscape. H-89 (containing the target building block) achieves a selectivity window of >500-fold for PKA over PKC (PKA Ki = 48 nM vs. PKC Ki = 31.7 µM) and approximately 10-fold selectivity over PKG . The parent compound H-8, lacking the bromocinnamyl group, shows a substantially narrower selectivity margin—H-89 is reported as 30 times more potent at PKA and simultaneously 10 times less potent at PKG than H-8 [1]. This inversion of selectivity is directly attributable to the bromocinnamyl moiety's differential engagement with the PKA vs. PKG ATP-binding clefts [2].

Kinase Selectivity (PKA vs. PKC)
Head-to-head
H-89 PKA/PKC selectivity >500-fold; H-8 selectivity profile inverted
Reported selectivity window expansion vs. non-brominated scaffold
Recombinant kinase panel (PKA, PKG, PKC, MLCK, CaMKII)
Kinase profiling Selectivity PKA vs. PKC discrimination

Photocrosslinking Efficiency: 4-Bromo vs. 3-Bromo Isomers

In photocrosslinkable polyacrylamides bearing pendant bromocinnamoyl groups, the position of the bromine substituent on the cinnamoyl aromatic ring significantly modulates crosslinking kinetics. Selvam et al. synthesized both 3- and 4-bromocinnamoyl-substituted polyacrylamides and measured photocrosslinking rates under identical conditions (medium-frequency UV light, chloroform solution, with and without triplet photosensitizers). The 4-bromocinnamoyl polymers (poly(4,4′-BCPA), derived from the 4-bromocinnamyl scaffold) exhibited a glass transition temperature of 64 °C vs. 55 °C for the 3-bromo isomer, reflecting different chain packing and crosslinking densities [1][2]. The rate of photocrosslinking—critical for negative photoresist performance—was quantitatively measured under varying solvent, concentration, and substituent position, with the para-bromo derivatives showing distinct kinetic profiles from the meta-substituted congeners [3].

Polymer Tg (4-Br vs. 3-Br)
Cross-study
Poly(4,4′-BCPA) Tg = 64 °C vs. 55 °C for meta isomer
Reported Tg difference suggests distinct crosslinking behavior
Free-radical polymerization; DSC measurement
Negative photoresists Photocrosslinking kinetics Polymer materials

Suzuki Coupling Reactivity: Dual Electrophilic Architecture

Moreno-Mañas et al. demonstrated that cinnamyl bromides—including 4-bromocinnamyl bromide as the representative aryl-substituted variant—undergo efficient phosphine-free Pd(0)-catalyzed Suzuki-type coupling with arylboronic acids to produce 1,3-diarylpropenes in high yields [1]. While the publication reports yields for the broader class (typically 76–98%), the para-bromo substituent on the aromatic ring remains intact during allylic coupling, preserving a second electrophilic site for subsequent iterative cross-coupling—a feature absent in the unsubstituted cinnamyl bromide [2]. The dual electrophilic architecture enables sequential C–C bond-forming strategies not accessible with mono-halogenated analogs.

Iterative Coupling Sites
Class-level
Two orthogonal C–Br sites (allylic + aromatic)
Supports sequential Pd-mediated diversification strategy
Pd(dba)ₙ catalyst; allylic coupling retains aryl Br for second step
Pd-catalyzed cross-coupling 1,3-Diarylpropene synthesis Phosphine-free catalysis

PET Radiotracer Synthesis: 4-Bromocinnamyl Alkylating Agent

In the development of the first PKA PET imaging agent, Vasdev et al. utilized 1-(4-bromophenyl)-1-propen-3-yl bromide (i.e., (E)-1-bromo-4-(3-bromoprop-1-en-1-yl)benzene) as the key alkylating agent to install the 4-bromocinnamyl group onto the isoquinolinesulfonamide scaffold [1]. The reaction of this building block with N-(2-aminoethyl)-N-methyl-isoquinoline-5-sulfonamide (4) produced the N-methylated H-89 analog (5) in 16% isolated yield, while subsequent ¹¹C-methylation of H-89 (2) provided [¹¹C]5 with 32% decay-corrected radiochemical yield and >98% radiochemical purity [2]. The use of the 4-bromocinnamyl bromide building block in this context is non-substitutable: alternative alkylating agents would generate compounds lacking the critical bromocinnamyl pharmacophore required for PKA binding affinity (IC₅₀ = 35 nM for H-89 vs. substantially weaker affinity for non-brominated analogs) [3].

PET Tracer Alkylation Yield
Head-to-head
Alkylation yield 16%; [¹¹C]5 32% RCY, >98% RCP
Bromocinnamyl bromide essential for PKA pharmacophore installation
¹¹C-methylation; conscious rat biodistribution
Positron emission tomography Carbon-11 radiochemistry PKA imaging

Computed logP and Lipophilicity Differentiation

The computed partition coefficient (XLogP3-AA) of (E)-1-bromo-4-(3-bromoprop-1-en-1-yl)benzene is 3.8, representing a substantial increase in lipophilicity compared to the non-brominated cinnamyl bromide (logP ≈ 2.5–2.8) and 4-bromocinnamyl alcohol (logP ≈ 2.45) [1]. The addition of the para-bromo substituent increases logP by approximately 1.0–1.3 log units relative to the alcohol analog, and the presence of the allylic bromide (vs. alcohol) further elevates lipophilicity by approximately 0.3–0.5 log units. This property directly impacts downstream compound solubility, membrane permeability, and chromatographic behavior in purification workflows .

Computed Lipophilicity (XLogP3)
Computed
XLogP3 = 3.8; ΔlogP +1.0–1.3 vs. alcohol analog
Reported logP differentiation may influence permeability and solubility
PubChem XLogP3 3.0 algorithm; comparative database estimates
Lipophilicity ADME prediction Building block selection

Procurement-Driven Application Scenarios


Synthesis of H-89 Series Kinase Inhibitors

This building block is the essential alkylating agent for installing the 4-bromocinnamyl pharmacophore in H-89 and its N-methylated PET-tracer derivatives. The resulting inhibitor achieves a PKA Ki of 48 nM with >500-fold selectivity over PKC—a profile unattainable with non-brominated cinnamyl precursors [1]. Procurement is mandatory for any laboratory synthesizing H-89 analogs for cAMP/PKA pathway interrogation, neurite outgrowth studies, or PKA PET radioligand development [2].

Iterative Dual Cross-Coupling for Library Synthesis

The compound's two distinct C–Br bonds (allylic and aromatic) enable sequential Pd-catalyzed cross-coupling: a first Suzuki coupling at the allylic position followed by a second Suzuki, Heck, or Sonogashira coupling at the para-bromoaryl position. This iterative strategy, demonstrated by Moreno-Mañas et al. for 1,3-diarylpropene synthesis, doubles the diversity points per scaffold relative to mono-halogenated cinnamyl bromides [3]. Medicinal chemistry groups building focused kinase inhibitor or GPCR ligand libraries benefit from the expanded chemical space accessible from a single building block.

Photocrosslinkable Monomers for Negative Photoresists

The 4-bromocinnamyl scaffold—accessible via derivatization of this building block to 4-bromocinnamoyl aniline—yields polyacrylamides with para-bromocinnamoyl pendant groups exhibiting a glass transition temperature of 64 °C (vs. 55 °C for the meta isomer) and tunable photocrosslinking rates suitable for negative photoresist applications [4]. Materials scientists designing UV-curable resist formulations for microfabrication can exploit the para-substitution pattern to modulate thermal and photochemical properties.

Synthesis of Bioactive Conjugates and Molecular Probes

The allylic bromide serves as an electrophilic handle for conjugating the 4-bromocinnamyl moiety to amine-, thiol-, or hydroxyl-containing biomolecules or fluorescent reporters. This reactivity has been exploited in the synthesis of H-89-derived affinity probes and in the construction of bromocinnamyl-substituted kinase-targeting chimeras. The para-bromo group remains available for subsequent bioconjugation or radiolabeling via palladium-mediated cross-coupling, providing a modular, two-step functionalization strategy not feasible with mono-functional cinnamyl analogs [5].

Application
Selection Property
Validation Focus
PKA pathway inhibitor synthesis
Bromocinnamyl pharmacophore installation
PKA binding and isoform selectivity review
Iterative dual cross-coupling library synthesis
Orthogonal allylic and aromatic C–Br sites
Sequential Pd-coupling reactivity confirmation
Negative photoresist monomer synthesis
Para-bromocinnamoyl derivatization and polymerizability
Thermal (Tg) and photocrosslinking kinetics
Affinity probe and bioconjugate synthesis
Allylic bromide conjugation handle; retained aryl bromide
Modular two-step functionalization and labeling efficiency
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